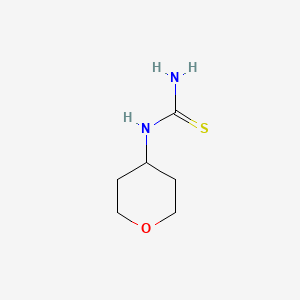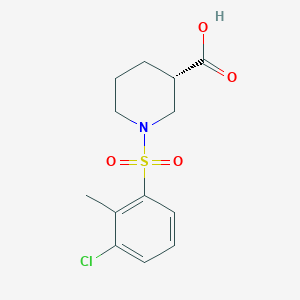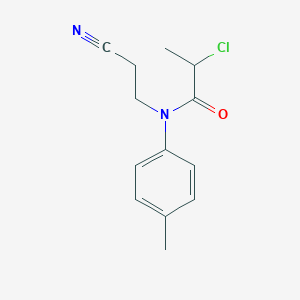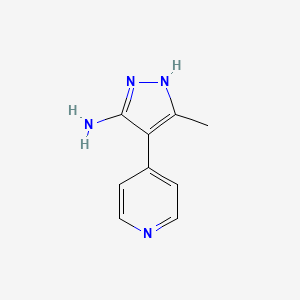
(Oxan-4-yl)thiourea
Übersicht
Beschreibung
“(Oxan-4-yl)thiourea” is an organic compound with the CAS Number: 1153229-49-2 . It has a molecular weight of 160.24 .
Synthesis Analysis
Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The IUPAC name for “this compound” is N-tetrahydro-2H-pyran-4-ylthiourea . The InChI code is 1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antiallergy Agents
- N-(4-substituted-thiazolyl)oxamic Acid Derivatives : A series of derivatives were synthesized and tested for antiallergy activity, showing potent effects in a rat model. The synthesis involved treatment of acetophenone with thiourea, and some analogues exhibited significant potency compared to standard treatments (Hargrave et al., 1983).
Biological and Chemical Properties
- Oxidative Damage Protection : Thiourea and its derivatives, like dimethylthiourea, have been shown to scavenge HOCl, a powerful oxidant, suggesting their role in protecting against oxidative damage in biological systems (Wasil et al., 1987).
- Coordination Compounds with Copper(I) Chloride : Cyclic thioureas, including 4-thioxo [1,3,5] oxadiazocines and pyrimidine-2-thiones, form coordination compounds with copper(I) chloride, offering various biological properties (Parfenova et al., 2021).
Synthetic Applications
- Enantio- and Diastereoselective Additions : Thiourea-catalyzed asymmetric 1,4-additions of oxindole derivatives to nitroolefins create stereogenic centers, useful in the synthesis of biologically active molecules (Bui et al., 2009).
- Synthesis of Novel Thiazole Derivatives : Incorporating pyridine moiety in thiazole derivatives, synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, shows potential as antimicrobial agents (Khidre et al., 2021).
Analytical Chemistry
- Thermodynamic Analysis of Thiourea Decomposition : Thiourea and its oxides display dynamic behavior during oxidation, with their thermodynamic properties investigated through various techniques like TG, DTG, and DSC (Wang et al., 2005).
Environmental Applications
- Gold Leaching : Thiourea is explored as an alternative to cyanide for gold extraction from various mineral resources. Studies have shown its effectiveness in dissolving gold under specific conditions (Groenewald, 1976).
Safety and Hazards
Wirkmechanismus
Target of Action
Thiourea and its derivatives, including (Oxan-4-yl)thiourea, have been recognized for their diverse biological applications . More research is needed to identify the specific targets of this compound.
Mode of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects . These effects suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
A study on thiourea-based antivirals, which may include this compound, has been conducted to explore their pharmacokinetics . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects . These effects suggest that this compound may have various molecular and cellular effects.
Action Environment
The structural and conformational features of thioureas, their ligand properties, coordination behavior towards transition metals, and the effect of substituents dictating the configuration and stability of resultant metal complexes have been discussed . This suggests that environmental factors may influence the action of this compound.
Biochemische Analyse
Biochemical Properties
(Oxan-4-yl)thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as flavin-containing monooxygenase (FMO), which catalyzes the oxidation of sulfur-containing compounds. The interaction between this compound and FMO leads to the formation of sulfoxides and sulfones, which are crucial intermediates in various metabolic pathways . Additionally, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation and turnover .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . The compound’s ability to affect cell proliferation and differentiation makes it a valuable tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the formation of hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that this compound can exert sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which toxicity becomes apparent . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. The compound undergoes oxidation by flavin-containing monooxygenase to form sulfoxides and sulfones, which are further metabolized by other enzymes . These metabolic intermediates can participate in various biochemical reactions, including the detoxification of reactive oxygen species and the synthesis of essential biomolecules . The interaction of this compound with cofactors such as NADPH is crucial for its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for different cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
oxan-4-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZIRWKVXQQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1153229-49-2 | |
| Record name | (oxan-4-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)




![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)


![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)

![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)